molecular formula C26H24ClN3O2S B10954907 3-(3-Chlorophenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

3-(3-Chlorophenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

Cat. No.: B10954907
M. Wt: 478.0 g/mol
InChI Key: FAWSERFHGAZDHK-UHFFFAOYSA-N
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Description

N’-(3-CHLOROPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA is a complex organic compound characterized by its unique structure, which includes chlorophenyl, methylphenyl, and phenethylthiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-CHLOROPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenyl isothiocyanate with 1-(4-methylphenyl)-2,5-dioxotetrahydro-1H-pyrrole-3-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-CHLOROPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-(3-CHLOROPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The exact mechanism of action of N’-(3-CHLOROPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may inhibit certain pathways or activate others, depending on its structure and the cellular context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-CHLOROPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity

Properties

Molecular Formula

C26H24ClN3O2S

Molecular Weight

478.0 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

InChI

InChI=1S/C26H24ClN3O2S/c1-18-10-12-22(13-11-18)30-24(31)17-23(25(30)32)29(15-14-19-6-3-2-4-7-19)26(33)28-21-9-5-8-20(27)16-21/h2-13,16,23H,14-15,17H2,1H3,(H,28,33)

InChI Key

FAWSERFHGAZDHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=S)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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